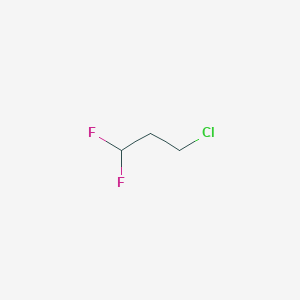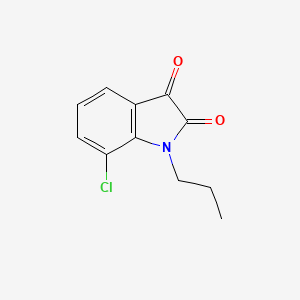
N-trifluoroacetyl-DL-phenylalanyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-trifluoroacetyl-DL-phenylalanyl chloride is a chemical compound with the molecular formula C11H9ClF3NO2. It is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the phenylalanyl chloride. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-trifluoroacetyl-DL-phenylalanyl chloride can be synthesized through the reaction of DL-phenylalanine with trifluoroacetic anhydride and thionyl chloride. The reaction typically involves the following steps:
Protection of the amino group: DL-phenylalanine is reacted with trifluoroacetic anhydride to form N-trifluoroacetyl-DL-phenylalanine.
Formation of the chloride: The N-trifluoroacetyl-DL-phenylalanine is then treated with thionyl chloride to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-trifluoroacetyl-DL-phenylalanyl chloride undergoes various chemical reactions, including:
Substitution reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form N-trifluoroacetyl-DL-phenylalanine and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and other nucleophiles are commonly used in substitution reactions.
Hydrolysis conditions: Aqueous solutions or dilute acids are used to hydrolyze the compound.
Major Products Formed
Substitution reactions: The major products are N-trifluoroacetyl-DL-phenylalanine derivatives.
Hydrolysis: The major products are N-trifluoroacetyl-DL-phenylalanine and hydrochloric acid.
Scientific Research Applications
N-trifluoroacetyl-DL-phenylalanyl chloride has several applications in scientific research:
Peptide synthesis: It is used as a reagent in peptide coupling reactions, where it helps in the formation of peptide bonds with minimal racemization.
Drug development: The compound is used in the synthesis of peptide-based drugs and peptide mimetics.
Biochemical studies: It is employed in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of N-trifluoroacetyl-DL-phenylalanyl chloride involves its reactivity as an acylating agent. The trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in peptide coupling reactions, where the compound facilitates the formation of peptide bonds by reacting with amino groups of other amino acids or peptides .
Comparison with Similar Compounds
Similar Compounds
N-trifluoroacetyl-β-alanyl chloride: Used as a cleavable linker in antibody-drug conjugates.
Trifluoroacetyl chloride: A related compound used in various acylation reactions.
Uniqueness
N-trifluoroacetyl-DL-phenylalanyl chloride is unique due to its specific structure, which combines the properties of trifluoroacetyl and phenylalanyl chloride. This combination makes it particularly useful in peptide synthesis and biochemical studies, where it provides high reactivity and selectivity .
Properties
Molecular Formula |
C11H9ClF3NO2 |
|---|---|
Molecular Weight |
279.64 g/mol |
IUPAC Name |
3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl chloride |
InChI |
InChI=1S/C11H9ClF3NO2/c12-9(17)8(16-10(18)11(13,14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,16,18) |
InChI Key |
DGZGLNWULKPHST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


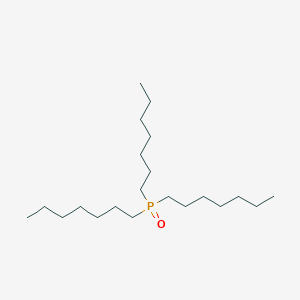

![3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12124323.png)
![(2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B12124336.png)
![(3E)-3-[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12124338.png)
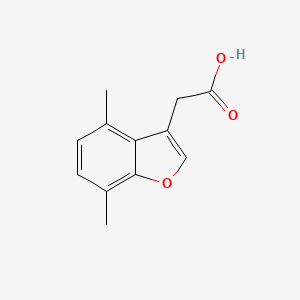
![[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B12124350.png)
![2-([(3-Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12124363.png)
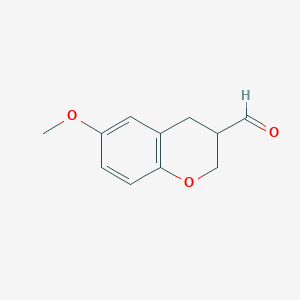

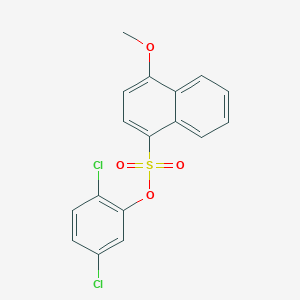
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one](/img/structure/B12124387.png)
